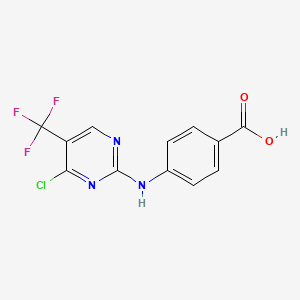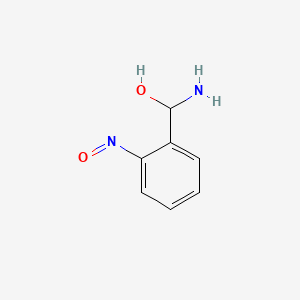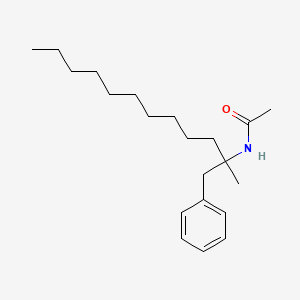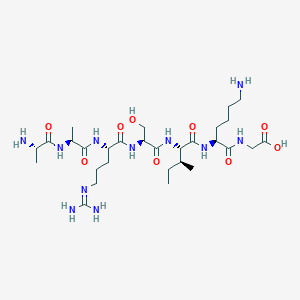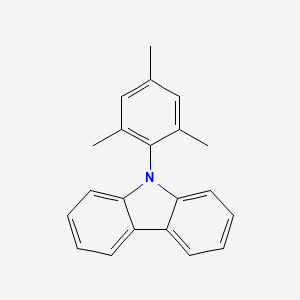
9-(2,4,6-Trimethylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4,6-Trimethylphenyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties. The presence of the 2,4,6-trimethylphenyl group in this compound enhances its chemical stability and alters its electronic characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4,6-trimethylphenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 2,4,6-trimethylphenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dimethylformamide (DMF).
Catalyst: A palladium catalyst, such as palladium acetate, is often used to facilitate the coupling reaction.
Procedure: The carbazole is reacted with 2,4,6-trimethylphenyl bromide in the presence of the palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to a temperature of around 100-120°C for several hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Reactors: Using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Recycling Catalysts: Implementing methods to recycle and reuse the palladium catalyst to reduce costs.
Purification: Employing advanced purification techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present on the carbazole ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 9-(2,4,6-trimethylphenyl)-9H-carbazole derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,4,6-trimethylphenyl)-9H-carbazole is used as a building block for synthesizing more complex organic molecules. Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its unique electronic properties allow it to emit light upon excitation, making it useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Some studies suggest that these compounds may have anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it an ideal candidate for use in various coloring applications.
Mechanism of Action
The mechanism of action of 9-(2,4,6-trimethylphenyl)-9H-carbazole involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death in rapidly dividing cells, such as cancer cells.
Molecular Targets and Pathways
DNA Intercalation: The compound inserts itself between the base pairs of the DNA double helix.
Inhibition of Topoisomerase: It can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.
Induction of Apoptosis: The disruption of DNA function can trigger apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Similar in structure but lacks the trimethyl groups, resulting in different electronic properties.
9-(2,4-Dimethylphenyl)-9H-carbazole: Similar but with fewer methyl groups, affecting its stability and reactivity.
9-(2,4,6-Trimethylphenyl)-9H-fluorene: Contains a fluorene core instead of a carbazole core, leading to different photophysical properties.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group in 9-(2,4,6-trimethylphenyl)-9H-carbazole imparts unique electronic properties and enhances its stability compared to other carbazole derivatives. This makes it particularly valuable in applications requiring stable and efficient electronic materials.
Properties
CAS No. |
327162-78-7 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9-(2,4,6-trimethylphenyl)carbazole |
InChI |
InChI=1S/C21H19N/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
InChI Key |
RCSVFOIVLUAFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B12587258.png)

![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)
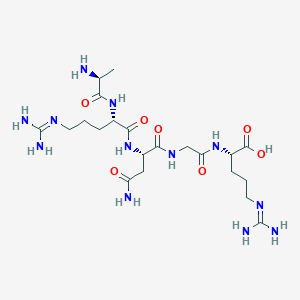
![3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12587286.png)
![Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B12587294.png)
![2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B12587303.png)
![Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12587307.png)
